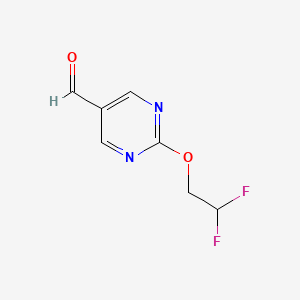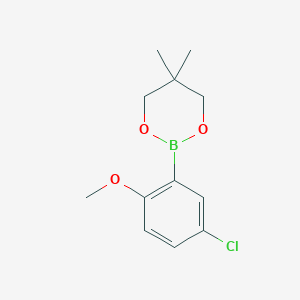
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 5-Chloro-2-methoxy-m-xyleneboronic acid or CMMX, is a boronic acid derivative that has recently become a popular molecule for research applications. It is a versatile compound that can be used in a variety of applications, ranging from drug synthesis to chemical transformations. CMMX is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds, and its use has been increasing in recent years due to its high reactivity and low cost.
Aplicaciones Científicas De Investigación
CMMX has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals and other organic molecules. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of boron-containing polymers, such as poly(2-methoxy-5-chlorophenyl-5,5-dimethyl-1,3,2-dioxaborinane). In addition, CMMX can be used in the synthesis of fluorinated compounds, such as perfluorinated alcohols, and in the synthesis of polymers with special properties, such as biodegradable polymers.
Mecanismo De Acción
The mechanism of action of CMMX is not well understood, but it is believed to involve the formation of a boronic ester, which can then react with other molecules to form a variety of products. The boronic ester can also react with other molecules to form polymers and other compounds. In addition, CMMX can react with itself to form polymers, which can be used for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMX are not well understood. However, it is known that CMMX can be toxic to some organisms, and it is also believed to be a mutagen. In addition, CMMX has been shown to interfere with the metabolism of some drugs, such as the antifungal drug fluconazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMMX has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive, making it ideal for a variety of synthetic reactions. In addition, CMMX is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. CMMX is toxic and can cause irritation if it comes into contact with the skin or eyes. It is also flammable and should be handled with caution.
Direcciones Futuras
CMMX has a wide range of potential applications in the future. It could be used in the synthesis of new pharmaceuticals, as well as in the production of polymers with special properties, such as biodegradable polymers. In addition, CMMX could be used in the synthesis of fluorinated compounds, such as perfluorinated alcohols, and in the synthesis of polymers with special properties, such as biodegradable polymers. CMMX could also be used in the synthesis of new catalysts and in the development of new catalytic processes. Finally, CMMX could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFNVZVTMOBXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

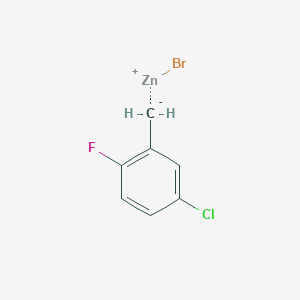
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)



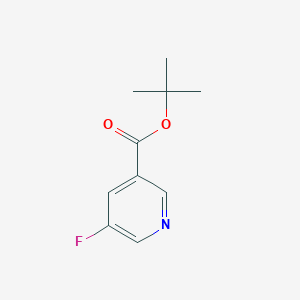

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)
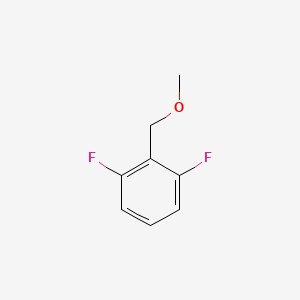
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)

